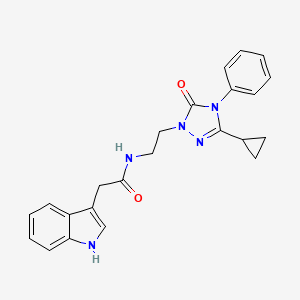

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c29-21(14-17-15-25-20-9-5-4-8-19(17)20)24-12-13-27-23(30)28(18-6-2-1-3-7-18)22(26-27)16-10-11-16/h1-9,15-16,25H,10-14H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUCPDUQVWPVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound features a triazole ring, which is known for its diverse pharmacological applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 392.47 g/mol. The structural complexity arises from the combination of a cyclopropyl group, an indole moiety, and a triazole ring.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : A study on triazole derivatives showed that certain compounds had minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring in this compound may contribute to its antibacterial efficacy.

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

- Mechanism of Action : The triazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with a similar structure have demonstrated activity against prostate cancer cell lines . The interaction with molecular targets suggests that this compound could modulate pathways critical for tumor growth.

3. Anti-inflammatory Properties

Research indicates that triazole derivatives can also exhibit anti-inflammatory effects. The ability of these compounds to inhibit inflammatory mediators could be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Triazole- and Indole-Based Derivatives

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

This compound shares an acetamide backbone and triazole ring with the target molecule but differs in substituents: a 1,2,3-triazole (vs. 1,2,4-triazolone), naphthalene-oxy group, and chlorophenyl. The 1,2,3-triazole may reduce metabolic stability compared to the saturated triazolone in the target compound. IR and HRMS data confirm functional groups (C=O, C–N) critical for binding interactions . - N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w): These derivatives replace the triazolone with an oxadiazole-thiol scaffold but retain the indole moiety.

Triazolone Herbicides

- Carfentrazone-ethyl: A commercial triazolone herbicide with a trifluoromethylphenyl group instead of indole. Despite structural similarities in the triazolone core, the absence of an indole-acetamide side chain directs its application toward agricultural use (herbicidal activity via protoporphyrinogen oxidase inhibition) rather than pharmacological roles .

Comparative Data Table

Abbreviations: AChE = Acetylcholinesterase; PPO = Protoporphyrinogen oxidase.

Q & A

Q. What are the standard synthesis protocols for this compound, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, such as 1,3-dipolar cycloaddition or nucleophilic substitution. For example:

- Step 1 : React precursors like azides and alkynes using copper(I)-catalyzed click chemistry (e.g., Cu(OAc)₂ in t-BuOH/H₂O) .

- Step 2 : Monitor reaction progress via Thin Layer Chromatography (TLC) with solvent systems like hexane:ethyl acetate (8:2) .

- Step 3 : Purify via recrystallization (ethanol or pet-ether) or column chromatography .

- Purity validation : Use High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify functional groups (e.g., indole NH ~10–11 ppm, triazole protons ~8–9 ppm) and confirm regiochemistry .

- IR Spectroscopy : Detect carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) stretches .

- HRMS : Validate molecular formula and isotopic patterns .

Q. How stable is this compound under varying pH and light conditions?

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can track photodegradation .

Advanced Research Questions

Q. What crystallographic refinement methods are suitable for resolving its 3D structure?

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation .

- Refinement : Employ SHELXL for small-molecule refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. How can reaction conditions be optimized for higher yields?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example:

- Factor 1 : Vary Cu(OAc)₂ concentration (5–15 mol%) .

- Factor 2 : Optimize solvent polarity (e.g., t-BuOH vs. DMF) .

- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions .

Q. How can tautomeric equilibria (e.g., amine/imine forms) be analyzed?

- Variable-temperature NMR : Observe coalescence of NH peaks (e.g., δ 10.1–11.2 ppm) to assess tautomer ratios .

- X-ray crystallography : Resolve tautomeric states via electron density maps .

Q. How should conflicting spectroscopic and crystallographic data be resolved?

- Case example : If NMR suggests a 50:50 amine/imine ratio, but X-ray shows a single tautomer:

- Solution : Perform dynamic NMR at low temperatures (−40°C) to slow exchange rates .

- Computational modeling : Compare DFT-calculated vs. experimental spectra .

Q. What strategies are used to assess biological activity against specific targets?

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., halogen-substituted analogs) to correlate substituents with efficacy .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 10K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.